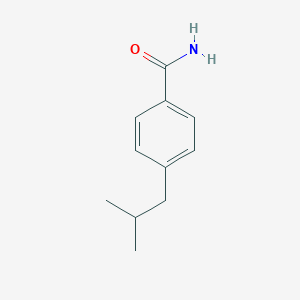

4-Isobutyl-benzoic acid amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Isobutyl-benzoic acid amide is an organic compound characterized by the presence of an amide functional group attached to a benzoic acid derivative

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isobutyl-benzoic acid amide typically involves the amidation of 4-Isobutyl-benzoic acid with an appropriate amine. One common method is the direct condensation of the carboxylic acid with the amine in the presence of a dehydrating agent such as thionyl chloride or carbodiimides . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. Catalysts such as titanium tetrachloride or boronic acids can be employed to enhance the reaction efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Isobutyl-benzoic acid amide can undergo various chemical reactions, including:

Oxidation: The amide group can be oxidized to form corresponding nitriles or carboxylic acids.

Reduction: Reduction of the amide group can yield primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

Major Products:

Oxidation: Formation of nitriles or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of nitro or halogenated derivatives.

Applications De Recherche Scientifique

4-Isobutyl-benzoic acid amide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of polymers and other materials with specific properties.

Mécanisme D'action

The mechanism of action of 4-Isobutyl-benzoic acid amide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

4-Isobutyl-benzoic acid: The parent compound, differing only by the presence of a carboxylic acid group instead of an amide.

4-Isobutyl-benzamide: A closely related compound with similar structural features but different functional groups.

Uniqueness: 4-Isobutyl-benzoic acid amide is unique due to its specific amide functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from its analogs .

Activité Biologique

4-Isobutyl-benzoic acid amide (IBBA), a compound with the molecular formula C₁₁H₁₅NO, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅NO

- Molecular Weight : 189.25 g/mol

- IUPAC Name : 4-(2-methylpropyl)benzenecarboxamide

The compound features a benzoic acid structure with an isobutyl group at the para position, which influences its solubility and interaction with biological targets.

Synthesis Methods

The synthesis of IBBA typically involves the reaction of 4-isobutylbenzoic acid with amine derivatives. Common methods include:

- Direct Amidation : Reacting 4-isobutylbenzoic acid with an amine in the presence of coupling agents like DCC (Dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

- Microwave-Assisted Synthesis : Utilizing microwave technology to enhance reaction rates and yields.

Antimicrobial Properties

Research indicates that IBBA exhibits significant antimicrobial activity. A study evaluated its effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods, revealing that IBBA is particularly effective against Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Antifungal Activity

In addition to antibacterial properties, IBBA has shown antifungal activity against species such as Candida albicans. The mechanism appears to involve disruption of fungal cell wall integrity, suggesting potential as a therapeutic agent for fungal infections.

The biological activity of IBBA may be attributed to its ability to interact with specific enzymes and receptors. The presence of the isobutyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets. Molecular docking studies suggest that IBBA may inhibit key enzymes involved in bacterial cell wall synthesis.

Case Studies

-

Antimicrobial Efficacy Study :

A comprehensive study published in Journal of Antimicrobial Chemotherapy explored the efficacy of various amides, including IBBA. Results demonstrated that IBBA significantly inhibited growth in several pathogenic bacteria and fungi, supporting its potential use as an antimicrobial agent . -

Pharmacological Evaluation :

Another study investigated the pharmacological properties of IBBA in vivo, assessing its safety profile and therapeutic index. Results indicated minimal toxicity at therapeutic doses, making it a candidate for further clinical trials .

Propriétés

IUPAC Name |

4-(2-methylpropyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6,8H,7H2,1-2H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBLQTWERYGVTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.